Boc-leu-chloromethylketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

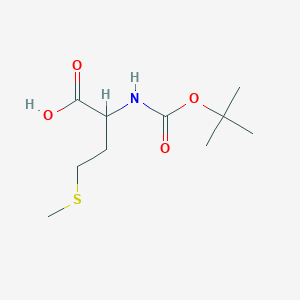

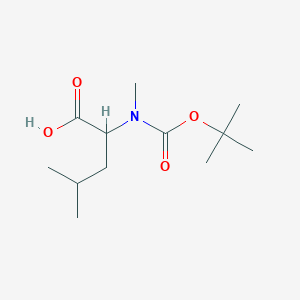

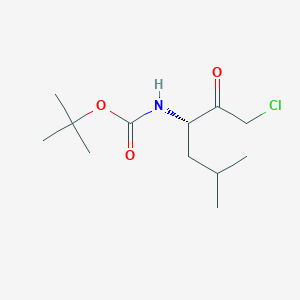

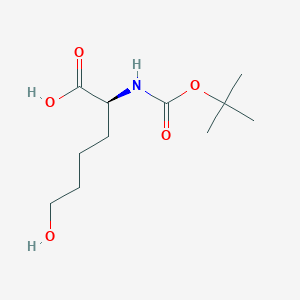

Boc-leu-chloromethylketone (CAS: 102123-85-3) is a chemical compound with the molecular formula C12H22ClNO3 and a molecular weight of 263.76 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Boc-leu-chloromethylketone consists of a chloromethyl ketone group attached to a leucine residue, which is further attached to a tert-butyl (Boc) protecting group . The exact structural details are not available in the searched resources.Aplicaciones Científicas De Investigación

-

Dual Protection of Amino Functions

- Application : The Boc group is used for the dual protection of amino functions in organic synthesis . This involves the addition of one or two Boc groups to amines and amides .

- Method : The Boc group is added to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino function can then be selectively deprotected under mild acidic conditions .

- Outcome : The use of the Boc group allows for selective protection and deprotection of amino functions, which is crucial in the synthesis of complex organic molecules .

-

High-Voltage Lithium Metal Batteries (HVLMBs)

- Application : While not directly related to “Boc-leu-chloromethylketone”, the Boc group plays a role in the field of energy storage, particularly in the development of high-voltage lithium metal batteries (HVLMBs) .

- Method : The Boc group is used in the formulation of advanced liquid electrolytes for HVLMBs . These electrolytes help stabilize the interphase between the electrolyte and the highly reactive electrodes in the battery .

- Outcome : The use of Boc-group-containing electrolytes in HVLMBs has been shown to improve the stability and performance of these batteries .

-

Chemical Penetration Enhancers (CPEs)

- Application : The Boc group is used in the formulation of Chemical Penetration Enhancers (CPEs), which are used to improve drug permeability through the skin .

- Method : CPEs are applied to the skin to facilitate the delivery of drugs. The Boc group is used in the formulation of these CPEs to improve their efficiency and safety .

- Outcome : The use of Boc-group-containing CPEs has been shown to improve the efficiency and safety of transdermal drug delivery systems .

-

BOC Protection of Amines

- Application : The Boc group is used for the protection of amines in organic synthesis . This involves the addition of a Boc group to amines .

- Method : The Boc group is added to the amine through a reaction with di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amine can then be selectively deprotected under mild acidic conditions .

- Outcome : The use of the Boc group allows for selective protection and deprotection of amines, which is crucial in the synthesis of complex organic molecules .

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes in contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor or Poison Control Center immediately in case of exposure .

Direcciones Futuras

The future directions of synthetic chemistry, including the study of compounds like Boc-leu-chloromethylketone, involve addressing challenges such as improving synthetic efficiencies and making synthetic processes more environmentally friendly . The ability to fine-tune the reactivity and concentration of reactive intermediates in synthetic processes is also a key area of focus .

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJWTNDBZSOFFP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427296 |

Source

|

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-leu-chloromethylketone | |

CAS RN |

102123-85-3 |

Source

|

| Record name | Boc-L-Leu-chloromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)